Cas no 90469-21-9 (2-(3-bromophenyl)-2-methoxyethan-1-amine)

2-(3-Bromophenyl)-2-methoxyethan-1-amine is a brominated aromatic compound featuring a methoxy-substituted ethanamine moiety. This structure imparts versatility as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromine substituent at the 3-position enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling efficient derivatization. The methoxy group contributes to steric and electronic modulation, influencing selectivity in bond-forming processes. Its amine functionality allows for further functionalization, making it valuable for constructing complex molecules. The compound’s well-defined reactivity profile and stability under standard conditions make it a reliable choice for research and industrial-scale synthesis.
2-(3-bromophenyl)-2-methoxyethan-1-amine structure
90469-21-9 structure
Product name:2-(3-bromophenyl)-2-methoxyethan-1-amine
CAS No:90469-21-9
MF:C9H12BrNO
MW:230.10168170929
CID:5744210
PubChem ID:20225204

2-(3-bromophenyl)-2-methoxyethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromophenyl)-2-methoxyethan-1-amine
    • EN300-1240657
    • CNINIIWEUVZROX-UHFFFAOYSA-N
    • AKOS005218304
    • SCHEMBL143913
    • 2-(3-BROMO-PHENYL)-2-METHOXY-ETHYLAMINE
    • 2-Methoxy-2-(3-bromophenyl)ethanamine
    • 90469-21-9
    • Benzeneethanamine, 3-bromo-β-methoxy-
    • Inchi: 1S/C9H12BrNO/c1-12-9(6-11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3
    • InChI Key: CNINIIWEUVZROX-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)C(CN)OC

Computed Properties

  • Exact Mass: 229.01023g/mol
  • Monoisotopic Mass: 229.01023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2Ų
  • XLogP3: 1.4

Experimental Properties

  • Density: 1.388±0.06 g/cm3(Predicted)
  • Boiling Point: 290.5±25.0 °C(Predicted)
  • pka: 7.99±0.10(Predicted)

2-(3-bromophenyl)-2-methoxyethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1240657-500mg
2-(3-bromophenyl)-2-methoxyethan-1-amine
90469-21-9
500mg
$535.0 2023-10-02
Enamine
EN300-1240657-100mg
2-(3-bromophenyl)-2-methoxyethan-1-amine
90469-21-9
100mg
$490.0 2023-10-02
Enamine
EN300-1240657-1.0g
2-(3-bromophenyl)-2-methoxyethan-1-amine
90469-21-9
1g
$0.0 2023-06-08
Enamine
EN300-1240657-50mg
2-(3-bromophenyl)-2-methoxyethan-1-amine
90469-21-9
50mg
$468.0 2023-10-02
Enamine
EN300-1240657-250mg
2-(3-bromophenyl)-2-methoxyethan-1-amine
90469-21-9
250mg
$513.0 2023-10-02
Enamine
EN300-1240657-5000mg
2-(3-bromophenyl)-2-methoxyethan-1-amine
90469-21-9
5000mg
$1614.0 2023-10-02
Enamine
EN300-1240657-1000mg
2-(3-bromophenyl)-2-methoxyethan-1-amine
90469-21-9
1000mg
$557.0 2023-10-02
Enamine
EN300-1240657-2500mg
2-(3-bromophenyl)-2-methoxyethan-1-amine
90469-21-9
2500mg
$1089.0 2023-10-02
Enamine
EN300-1240657-10000mg
2-(3-bromophenyl)-2-methoxyethan-1-amine
90469-21-9
10000mg
$2393.0 2023-10-02

Additional information on 2-(3-bromophenyl)-2-methoxyethan-1-amine

Comprehensive Overview of 2-(3-Bromophenyl)-2-Methoxyethan-1-Amine (CAS No. 90469-21-9)

2-(3-Bromophenyl)-2-methoxyethan-1-amine is a specialized organic compound with significant applications in pharmaceutical and chemical research. Its unique structure, featuring a bromophenyl moiety and a methoxyethylamine group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for this compound under variations like "3-bromo-2-methoxy phenethylamine" or "CAS 90469-21-9 supplier", highlighting its relevance in modern drug discovery and material science.

The compound’s molecular formula (C9H12BrNO) and structural features have drawn attention in the context of neuropharmacology and medicinal chemistry. Recent trends show increased interest in its potential role as a precursor for serotonin receptor modulators, aligning with the growing demand for central nervous system (CNS) therapeutics. Discussions on platforms like PubMed and ResearchGate often explore its synthetic pathways and derivative applications, reflecting its interdisciplinary importance.

From a synthetic chemistry perspective, 2-(3-bromophenyl)-2-methoxyethan-1-amine is synthesized via nucleophilic substitution or reductive amination, with optimizations focusing on yield enhancement and green chemistry principles. These methods resonate with the broader scientific community’s emphasis on sustainable synthesis, a topic frequently queried in search engines like Google Scholar. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing its purity, a detail often sought by quality control professionals.

In the pharmaceutical sector, this compound’s structure-activity relationship (SAR) is a hot topic, particularly for designing novel antidepressants or anxiolytics. Queries like "amine derivatives for CNS disorders" or "bromophenyl compounds in drug development" underscore its therapeutic potential. Notably, its metabolic stability and blood-brain barrier permeability are key parameters investigated in preclinical studies, addressing common questions about bioavailability optimization.

Beyond pharmacology, CAS 90469-21-9 finds utility in material science, particularly in designing fluorescent probes or ligands for catalysis. Searches for "bromophenyl-based ligands" or "amine-functionalized aromatic compounds" often link to its applications in organic electronics and polymer chemistry. This versatility aligns with the rising interest in multifunctional organic molecules, a trend driven by advancements in nanotechnology and renewable energy.

Regulatory and safety profiles of 2-(3-bromophenyl)-2-methoxyethan-1-amine are another focal point. While not classified as hazardous under major guidelines, proper handling protocols (e.g., PPE use) are emphasized in safety data sheets (SDS). This aligns with frequent searches for "chemical safety best practices" and "lab waste management", reflecting the scientific community’s commitment to responsible research.

In summary, 90469-21-9 exemplifies the intersection of innovation and practical application in chemistry. Its multifaceted roles—from drug discovery to advanced materials—make it a subject of enduring interest, as evidenced by its prevalence in academic literature and industrial patents. Future research may further unlock its potential, particularly in targeted drug delivery and smart materials, answering the growing demand for precision medicine and sustainable technologies.

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